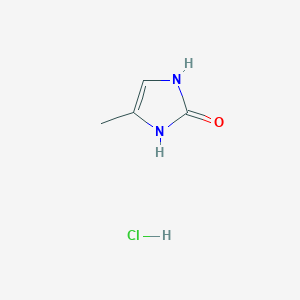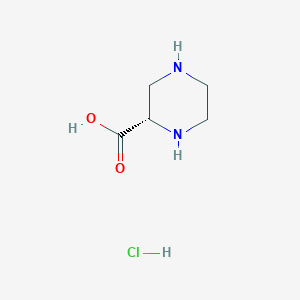
4-Methyl-1H-imidazol-2(3H)-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-1H-imidazol-2(3H)-one hydrochloride is a chemical compound with the molecular formula C4H7ClN2O It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-1H-imidazol-2(3H)-one hydrochloride typically involves the reaction of 4-methylimidazole with hydrochloric acid. The reaction conditions often include controlled temperatures and specific solvents to ensure the purity and yield of the product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often resulting in the formation of imidazole derivatives with altered electronic properties.
Reduction: Reduction reactions can convert this compound into more reduced forms, potentially altering its reactivity and applications.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce various functional groups into the imidazole ring, leading to a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can produce a variety of functionalized imidazole derivatives.
Scientific Research Applications
4-Methyl-1H-imidazol-2(3H)-one hydrochloride has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Research into its potential therapeutic effects includes investigations into its role as an antimicrobial or anticancer agent.
Industry: It is utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Properties
Molecular Formula |
C4H7ClN2O |
|---|---|
Molecular Weight |
134.56 g/mol |
IUPAC Name |
4-methyl-1,3-dihydroimidazol-2-one;hydrochloride |
InChI |
InChI=1S/C4H6N2O.ClH/c1-3-2-5-4(7)6-3;/h2H,1H3,(H2,5,6,7);1H |
InChI Key |
WPNHGZQUXJLABO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CNC(=O)N1.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2,2',7,7'-Tetra(pyridin-4-yl)-9,9'-spirobi[fluorene]](/img/structure/B13659997.png)

![8-Bromo-5-methylene-1,3,4,5-tetrahydrobenzo[C]oxepine](/img/structure/B13660001.png)




![Ethyl 4-chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B13660038.png)
